2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol
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Overview
Description
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol is a complex organic compound that features a bromophenyl group, an oxazole ring, and a phenol group
Preparation Methods
The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS).
Attachment of the phenol group: This can be done through etherification reactions using suitable phenolic precursors and alkylating agents.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the oxazole ring and phenol group contribute to the overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol include:
- 2-[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C24H20BrNO3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H20BrNO3/c1-15-5-3-4-6-18(15)14-28-20-11-12-21(22(27)13-20)24-23(16(2)26-29-24)17-7-9-19(25)10-8-17/h3-13,27H,14H2,1-2H3 |
InChI Key |
APLPPUMKFKKEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C(=NO3)C)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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